Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Medicinal chemistry Structure–activity relationship Spirocyclic building blocks

tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS 1228182-67-9) is a Boc-protected spirocyclic diamine building block featuring a rigid 1,9-diazaspiro[5.5]undecane core with a tert-butyloxycarbonyl group at the N1 position and a free secondary amine at N9, isolated as the hydrochloride salt. The compound has a molecular formula of C₁₄H₂₇ClN₂O₂ and a molecular weight of 290.83 g/mol.

Molecular Formula C14H27ClN2O2
Molecular Weight 290.83 g/mol
CAS No. 1228182-67-9
Cat. No. B090111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
CAS1228182-67-9
Synonyms1-N-Boc-1,9-diazaspiro[5.5]undecane hydrochloride
Molecular FormulaC14H27ClN2O2
Molecular Weight290.83 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC12CCNCC2.Cl
InChIInChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-11-5-4-6-14(16)7-9-15-10-8-14;/h15H,4-11H2,1-3H3;1H
InChIKeyCWLCIVYAURTITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS 1228182-67-9): Spirocyclic Building Block Procurement Guide


tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS 1228182-67-9) is a Boc-protected spirocyclic diamine building block featuring a rigid 1,9-diazaspiro[5.5]undecane core with a tert-butyloxycarbonyl group at the N1 position and a free secondary amine at N9, isolated as the hydrochloride salt [1]. The compound has a molecular formula of C₁₄H₂₇ClN₂O₂ and a molecular weight of 290.83 g/mol . The 1,9-diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing activity across obesity, pain, immunomodulation, and antiviral therapeutic areas [2]. This specific N1-Boc-protected hydrochloride salt serves as a key intermediate for selective derivatization at the N9 position, enabling access to structure–activity relationship (SAR) exploration in drug discovery programs [1].

Why Generic 1,9-Diazaspiro[5.5]undecane Substitution Fails: Regioisomeric Positioning of Boc Protection Matters


Within the 1,9-diazaspiro[5.5]undecane scaffold class, the regioisomeric position of the Boc protecting group fundamentally determines which nitrogen atom remains available for downstream derivatization. The literature demonstrates that the N9 position is the dominant site of substitution in bioactive 1,9-diazaspiro[5.5]undecane-containing compounds, with SAR studies consistently showing that substitution at position 9 (rather than position 1) drives pharmacological activity across multiple target classes including acetyl-CoA carboxylase (ACC), neuropeptide Y (NPY) Y5, melanin-concentrating hormone receptor 1 (MCH‑R1), and orexin receptors [1]. Procuring the unprotected free base or the incorrect regioisomer (e.g., N9‑Boc protected, CAS 1031927‑14‑6) forces additional protection/deprotection steps, introduces synthetic inefficiency, and increases the risk of undesired side reactions including a documented N1→N9 acyl migration [2]. The hydrochloride salt form further differentiates this building block by providing a crystalline solid with a well-defined melting point of 180–182 °C, enabling lot-to-lot identity verification—a quality attribute absent in the free base oil .

Quantitative Differentiation Evidence for tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride vs. Closest Analogs


Regioselective Boc Protection at N1 Preserves N9 for SAR-Driven Derivatization vs. N9-Boc Isomer (CAS 1031927-14-6)

The target compound places the Boc protecting group at the N1 position, leaving the N9 secondary amine free for direct functionalization. In contrast, the regioisomeric tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-14-6) protects the N9 nitrogen, blocking the principal site of derivatization [1]. A comprehensive 2017 review of 1,9-diazaspiro[5.5]undecane SAR demonstrates that across obesity (ACC1/ACC2 inhibition with IC₅₀ values as low as 7 nM and 3 nM for compound 1g), NPY Y5 antagonism (IC₅₀ < 100 nM for multiple derivatives), MCH-R1 antagonism (Kᵢ = 11–16 nM for compounds 5a–c), and orexin receptor antagonism (OX2R pKᵢ = 9.34, subnanomolar), bioactive compounds are consistently substituted at position 9 [1]. Furthermore, Jenkins et al. (2009) reported that 1-acyl-1,9-diazaspiro[5.5]undecane derivatives undergo an unusual spontaneous rearrangement to the corresponding 9-acyl isomers, confirming N9 as the thermodynamically favored substitution site and making N1-Boc protection the optimal synthetic strategy [2].

Medicinal chemistry Structure–activity relationship Spirocyclic building blocks

Hydrochloride Salt Provides Defined Melting Point for Identity Verification vs. Free Base (CAS 1158750-00-5)

The target hydrochloride salt exhibits a well-defined melting point of 180–182 °C (with decomposition), as reported by multiple independent vendors . In contrast, the free base analog tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 1158750-00-5) has a molecular weight of 254.37 g/mol and is typically an oil or low-melting solid without a sharply defined melting point in vendor specifications [1]. The hydrochloride salt's crystalline nature and sharp melting point enable rapid lot-to-lot identity confirmation via melting point apparatus—a standard quality control procedure in pharmaceutical procurement .

Quality control Analytical chemistry Procurement specification

1,9-Diazaspiro Core Exhibits Distinct In Vivo Pharmacokinetic Profile vs. 2,9-Diazaspiro[5.5]undecane Core

A direct comparison from the orexin receptor antagonist program reveals that compounds based on the 1,9-diazaspiro[5.5]undecane core (the scaffold of the target compound) showed markedly different in vivo pharmacokinetic behavior compared to the 2,9-diazaspiro[5.5]undecane regioisomer core [1]. The 1,9-diazaspiro-based orexin antagonist 6d showed subnanomolar in vitro potency (OX2R pKᵢ = 9.34) but displayed poor oral bioavailability of only 5%, high blood clearance of 188 mL/(min·kg), volume of distribution of 3.1 L/kg, Cmax of 18 nM, and AUC of 31 nM·h in rats [1]. In contrast, the 2,9-diazaspiro[5.5]undecane analogs performed significantly better in vivo, and the authors concluded that the poor in vivo performance was directly attributable to the 1,9-diazaspiro core [1]. This differential PK behavior establishes that the 1,9- vs. 2,9-regioisomeric scaffold choice is not interchangeable and must be matched to the intended pharmacological application.

Pharmacokinetics ADME Scaffold selection

1,9-Diazaspiro[5.5]undecane Scaffold Validated in Protein Kinase Inhibitor Co-Crystal Structure (PDB 3ZO1)

The 1,9-diazaspiro[5.5]undecane scaffold, with substitution at the N9 position, has been validated in a co-crystal structure with cAMP-dependent protein kinase catalytic subunit alpha (PKA) at 2.00 Å resolution, deposited as PDB entry 3ZO1 [1]. The crystal structure shows 6-(1,9-diazaspiro[5.5]undecan-9-yl)-9H-purine bound in the ATP-binding site, confirming that the N9-substituted 1,9-diazaspiro scaffold can serve as an ATP-mimetic hinge-binding motif [1]. The associated publication by Allen et al. (Bioorg Med Chem, 2013) demonstrates that diazaspirocyclic compounds provide ligand-efficient inhibitors of multiple kinases as starting points for optimization [2]. This structural validation provides a direct precedent for using N1-Boc-protected building blocks like the target compound to prepare N9-substituted analogs for kinase inhibitor development [1].

Kinase inhibitors Structure-based drug design ATP-competitive inhibitors

Commercially Available Purity Specifications Enable Direct Procurement Without Custom Synthesis

The target compound is available from multiple independent chemical suppliers at purities ranging from 95% to 98+% . In contrast, the regioisomeric N9-Boc analog (CAS 1031927-14-6) and the free base (CAS 1158750-00-5) are also commercially available but do not provide the same synthetic advantage of having the free amine at the biologically preferred N9 position . The availability of the target compound from suppliers including Apollo Scientific (Cat. OR42162, 95% purity) , Aladdin Scientific (Cat. N166608) , and multiple additional vendors ensures competitive procurement without reliance on custom synthesis lead times.

Chemical sourcing Building block procurement Lead generation libraries

Recommended Application Scenarios for tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS 1228182-67-9) Based on Quantitative Differentiation Evidence


N9-Directed Lead Generation Library Synthesis for ACC, NPY Y5, MCH-R1, or Orexin Receptor Targets

For medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC1/ACC2), neuropeptide Y5, MCH-R1, or orexin receptors, this N1-Boc building block enables direct N9 derivatization via amide coupling or reductive amination without protecting group manipulation. The 2017 SAR review demonstrated that N9-substituted 1,9-diazaspiro[5.5]undecanes achieve IC₅₀ values as low as 3–7 nM against ACC1/ACC2, sub-100 nM against NPY Y5, and Kᵢ values of 11–16 nM against MCH-R1 [1]. Using this building block avoids the documented N1→N9 acyl migration that occurs when attempting to functionalize via the alternative N1-acyl strategy [2].

ATP-Competitive Kinase Inhibitor Design Using the 1,9-Diazaspiro Hinge-Binding Motif

The co-crystal structure PDB 3ZO1 (2.00 Å resolution) demonstrates that N9-substituted 1,9-diazaspiro[5.5]undecane-purine conjugates occupy the ATP-binding site of protein kinase A [3]. This building block is the direct synthetic precursor to such N9-substituted purine analogs. Programs targeting kinases where a spirocyclic hinge binder is desired can use this compound to generate focused libraries with structural precedent for target engagement [3][4].

GABAₐ Receptor Antagonist Development with Immunomodulatory Applications

Structure–activity studies of 3,9-diazaspiro[5.5]undecane-based GABAₐ receptor antagonists (Bavo et al., J Med Chem, 2021) demonstrate the broader utility of diazaspiro scaffolds in CNS drug discovery [5]. While that study focused on the 3,9-regioisomer, the 1,9-scaffold accessed through this building block provides a structurally distinct vector for exploring GABAₐ receptor pharmacology, with potential differentiation in subtype selectivity and immunomodulatory effects [1][5].

Quality-Controlled Procurement for GMP-Adjacent Research and Scale-Up Feasibility Studies

The hydrochloride salt form with a sharp melting point of 180–182 °C enables incoming QC identity verification by melting point determination, while multi-vendor availability at purities of 95–98+% ensures competitive sourcing . For programs transitioning from discovery to preclinical development, the defined solid-state properties and commercial availability at research scale (100 mg to multi-gram) facilitate feasibility studies without committing to custom synthesis .

Quote Request

Request a Quote for tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.